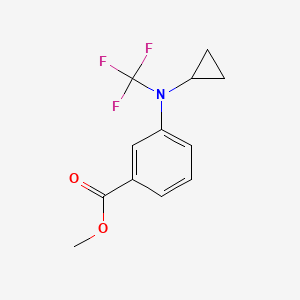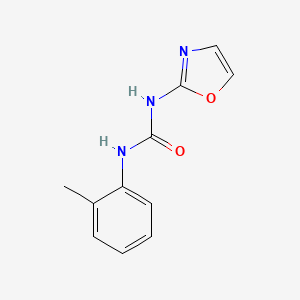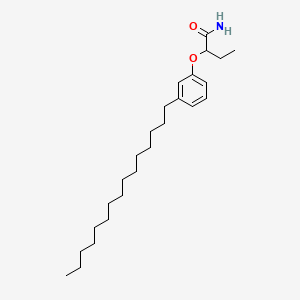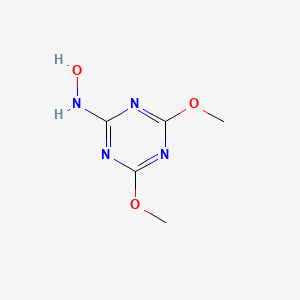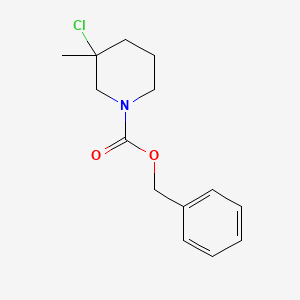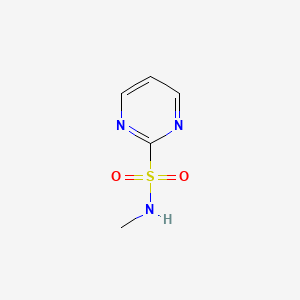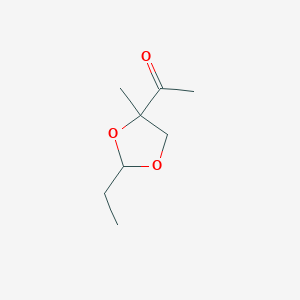
1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone is an organic compound with the molecular formula C₈H₁₄O₃. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structure, which includes a dioxolane ring fused with an ethanone group. It is used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ethanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which modulate its chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-4-methyl-1,3-dioxolane: Shares a similar dioxolane ring structure but lacks the ethanone group.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a dioxolane ring with different substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another dioxolane derivative with distinct functional groups.
Uniqueness
1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone is unique due to its combination of the dioxolane ring and ethanone group, which imparts specific reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
344294-33-3 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-(2-ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-4-7-10-5-8(3,11-7)6(2)9/h7H,4-5H2,1-3H3 |
Clave InChI |
SDIHJNRRTCRPQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1OCC(O1)(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


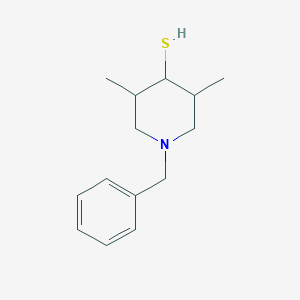
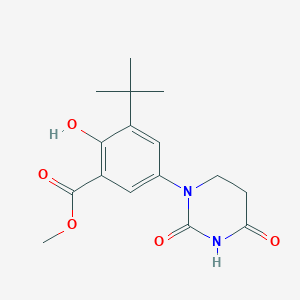
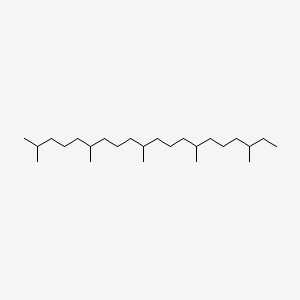
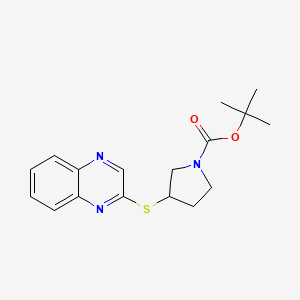
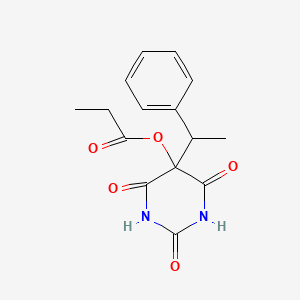
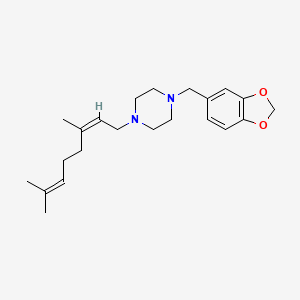
![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
